molecular formula C11H10F2O3 B2953862 4-Cyclobutoxy-3,5-difluorobenzoic acid CAS No. 1339696-85-3

4-Cyclobutoxy-3,5-difluorobenzoic acid

Cat. No.: B2953862
CAS No.: 1339696-85-3
M. Wt: 228.195
InChI Key: BGEUFXACNBNBGR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutoxy-3,5-difluorobenzoic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3,5-difluorobenzoic acid.

    Cyclobutylation: The 3,5-difluorobenzoic acid undergoes a cyclobutylation reaction, where a cyclobutyl group is introduced to the benzene ring. This step often involves the use of cyclobutyl bromide and a suitable base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Hydrolysis: The intermediate product is then subjected to hydrolysis to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutoxy-3,5-difluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

Scientific Research Applications

4-Cyclobutoxy-3,5-difluorobenzoic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclobutoxy-3,5-difluorobenzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions. In biological systems, the presence of fluorine atoms can influence the compound’s interactions with enzymes and receptors, potentially altering its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclobutoxy-3,5-difluorobenzoic acid is unique due to the combination of the cyclobutoxy group and the fluorine atoms on the benzene ring. This unique structure imparts specific chemical and physical properties, making it valuable in various research applications .

Properties

IUPAC Name

4-cyclobutyloxy-3,5-difluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c12-8-4-6(11(14)15)5-9(13)10(8)16-7-2-1-3-7/h4-5,7H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEUFXACNBNBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C(C=C(C=C2F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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